![molecular formula C22H23F2N3O B3988448 N-(3,4-difluorophenyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinamine](/img/structure/B3988448.png)
N-(3,4-difluorophenyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinamine
Overview
Description
N-(3,4-difluorophenyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "DFP-IPA" and is known to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of DFP-IPA is complex and involves the modulation of various neurotransmitter systems in the brain. It has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to underlie the therapeutic effects of DFP-IPA in the treatment of neurological disorders.
Biochemical and Physiological Effects:
DFP-IPA has a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to increased levels of these neurotransmitters. DFP-IPA has also been shown to increase the activity of adrenergic receptors, leading to an increase in heart rate and blood pressure. Additionally, DFP-IPA has been shown to have potential anti-inflammatory effects, which may underlie its therapeutic effects in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
DFP-IPA has several advantages for use in lab experiments. It is a potent and selective inhibitor of dopamine transporters, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. DFP-IPA is also relatively stable and can be easily synthesized in large quantities. However, there are also several limitations to the use of DFP-IPA in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. Additionally, DFP-IPA has potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DFP-IPA. One area of research is the development of more potent and selective inhibitors of dopamine transporters. Another area of research is the investigation of the long-term effects of DFP-IPA on neurotransmitter systems and behavior. Additionally, there is potential for the development of DFP-IPA as a therapeutic agent for the treatment of neurological disorders. Overall, DFP-IPA is a promising compound for use in scientific research, and further investigation of its biochemical and physiological effects is warranted.
Scientific Research Applications
DFP-IPA has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of dopamine transporters, the modulation of serotonin receptors, and the activation of adrenergic receptors. DFP-IPA has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, such as Parkinson's disease and depression.
properties
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O/c23-19-9-8-16(12-20(19)24)26-17-4-3-11-27(14-17)22(28)10-7-15-13-25-21-6-2-1-5-18(15)21/h1-2,5-6,8-9,12-13,17,25-26H,3-4,7,10-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOWHQDMNDEUDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)NC4=CC(=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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